molecular formula C16H21ClO2 B14432966 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate CAS No. 80731-57-3

4-Chlorophenyl 4-propylcyclohexane-1-carboxylate

Cat. No.: B14432966
CAS No.: 80731-57-3
M. Wt: 280.79 g/mol
InChI Key: SXTGRGUJQPDCGL-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-propylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 4-chlorophenyl group and a 4-propyl group, along with a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Substitution Reactions:

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the substituted cyclohexane with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Products may include 4-chlorophenyl 4-propylcyclohexanone or 4-chlorophenyl 4-propylcyclohexane-1-carboxylic acid.

    Reduction: Products may include 4-chlorophenyl 4-propylcyclohexanol or 4-chlorophenyl 4-propylcyclohexane.

    Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl 4-propylcyclohexane-1-carboxylate.

Scientific Research Applications

4-Chlorophenyl 4-propylcyclohexane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-methylcyclohexane-1-carboxylate
  • 4-Chlorophenyl 4-ethylcyclohexane-1-carboxylate
  • 4-Chlorophenyl 4-butylcyclohexane-1-carboxylate

Uniqueness

4-Chlorophenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4-chlorophenyl) 4-propylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO2/c1-2-3-12-4-6-13(7-5-12)16(18)19-15-10-8-14(17)9-11-15/h8-13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGRGUJQPDCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30840294
Record name 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80731-57-3
Record name 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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